4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Übersicht
Beschreibung
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leading to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, cyclodehydration, and sulfochlorination . These reactions are part of the process to obtain the antiglaucomatous drug candidate oxazopt .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ .Wissenschaftliche Forschungsanwendungen
1. Antiglaucomatous Drug Candidate
- Summary of Application: This compound, also known as oxazopt, is being developed as a potential drug for treating glaucoma . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
- Methods of Application: The synthesis of oxazopt involves a diazotization reaction . The first stage of the synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide . The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole . This is then subjected to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid .
- Results or Outcomes: Oxazopt has shown promising results as an isoform-selective inhibitor of human carbonic anhydrase II . It has a Ki (hCA I) of 96.3 µM, Ki (hCA II) of 0.05 µM, Ki (hCA IX) of 23.1 µM, and Ki (hCA XII) of 8.5 µM .
2. Antibacterial and Antimonooxidase Activity
- Summary of Application: The compound has demonstrated a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also exhibits an antimonooxidase effect in vitro .
- Methods of Application: The methods of application involve the use of the compound in conjunction with other antibiotics to enhance their antimicrobial action .
- Results or Outcomes: The compound has shown a potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . It also exhibits an antimonooxidase effect in vitro .
3. Antimicrobial and Anti-Infective Drugs
- Summary of Application: The compound has shown potential in the development of modern anti-infective drugs .
- Methods of Application: The compound can be used in conjunction with other antibiotics to enhance their antimicrobial action .
- Results or Outcomes: The compound has shown a potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria .
4. Treatment of Epilepsy
- Summary of Application: The compound has potential applications in the treatment of epilepsy .
- Methods of Application: The compound can be used as an isoform-selective inhibitor of human carbonic anhydrase II , which is known to have implications in the treatment of epilepsy .
- Results or Outcomes: The compound has shown promising results as an isoform-selective inhibitor of human carbonic anhydrase II .
5. Oncology
- Summary of Application: The compound has potential applications in oncology .
- Methods of Application: The compound can be used as an isoform-selective inhibitor of human carbonic anhydrase II , which is known to have implications in oncology .
- Results or Outcomes: The compound has shown promising results as an isoform-selective inhibitor of human carbonic anhydrase II .
6. Antiviral Activity
- Summary of Application: The compound has potential applications in the development of antiviral drugs .
- Methods of Application: The compound can be used as a potential inhibitor of viral entry .
- Results or Outcomes: The compound has shown potential as a SARS-CoV-2 antibody .
7. Hypertension Treatment
- Summary of Application: The compound has shown potential in the treatment of hypertension .
- Methods of Application: The compound can be used as a drug moiety in the treatment of hypertension .
- Results or Outcomes: Research shows that high blood pressure may lead to a bacterial infection . A chronic infection (viruses and bacteria) has shown a close relation with hypertension .
8. Cancer Prevention
- Summary of Application: The compound has potential applications in cancer prevention .
- Methods of Application: The compound can be used as an agent to reduce or eliminate free radicals and therefore protect the cells against oxidative injury .
- Results or Outcomes: Cancer prevention agents are significant compounds which reduce or eliminate the free radicals and therefore protect the cells against oxidative injury .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSZYMHIXLWICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |
CAS RN |
1086376-81-9 | |
Record name | 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.